![molecular formula C11H16N4S B14652951 N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide CAS No. 51078-97-8](/img/structure/B14652951.png)
N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to a pyridine ring via a methylene bridge, with a carbothioamide group attached to the pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide typically involves the reaction of piperazine with pyridine-2-carbothioamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with pyridine-2-carbothioamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, resulting in a more consistent and scalable production process.
化学反応の分析
Types of Reactions
N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized derivatives with different substituents on the piperazine or pyridine rings
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.
類似化合物との比較
N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide can be compared to other similar compounds, such as:
- N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
- 4-(2-(7-Methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
These compounds share structural similarities with this compound but may exhibit different chemical properties and biological activities due to variations in their functional groups and molecular frameworks.
特性
CAS番号 |
51078-97-8 |
|---|---|
分子式 |
C11H16N4S |
分子量 |
236.34 g/mol |
IUPAC名 |
N-(piperazin-1-ylmethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4S/c16-11(10-3-1-2-4-13-10)14-9-15-7-5-12-6-8-15/h1-4,12H,5-9H2,(H,14,16) |
InChIキー |
HFYHNINBVCWYHE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CNC(=S)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


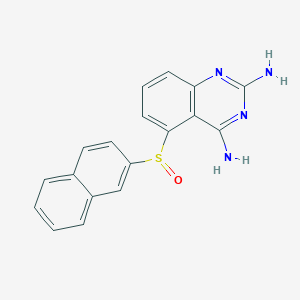
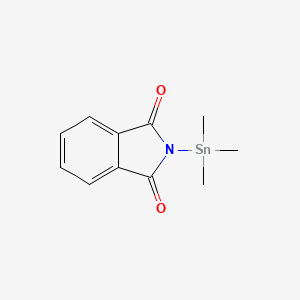
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
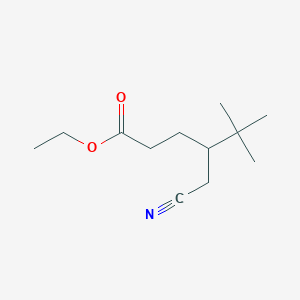


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
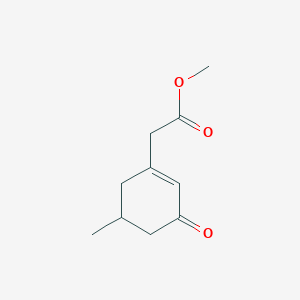
![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
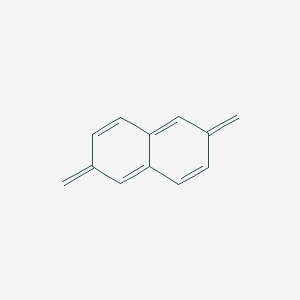
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)

